molecular formula C7H4BrF5O2 B13328324 1-(5-Bromo-2-furyl)-2,2,3,3,3-pentafluoropropan-1-OL

1-(5-Bromo-2-furyl)-2,2,3,3,3-pentafluoropropan-1-OL

Cat. No.: B13328324
M. Wt: 295.00 g/mol
InChI Key: SAIJWDDXFJGBBH-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-furyl)-2,2,3,3,3-pentafluoropropan-1-OL is a chemical compound that features a brominated furan ring and a highly fluorinated propanol group. This compound is of interest due to its unique structural properties, which combine the reactivity of the furan ring with the stability and electron-withdrawing effects of the fluorinated propanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-furyl)-2,2,3,3,3-pentafluoropropan-1-OL typically involves the bromination of a furan derivative followed by the introduction of the pentafluoropropanol group. One common method is to start with 5-bromo-2-furaldehyde, which is then subjected to a Grignard reaction with pentafluoropropyl magnesium bromide to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve distillation and recrystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-furyl)-2,2,3,3,3-pentafluoropropan-1-OL undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated furan derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Furanones and other oxygenated furan derivatives.

    Reduction: Hydrogenated furan derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Bromo-2-furyl)-2,2,3,3,3-pentafluoropropan-1-OL has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-furyl)-2,2,3,3,3-pentafluoropropan-1-OL involves its interaction with various molecular targets. The brominated furan ring can participate in electrophilic aromatic substitution reactions, while the fluorinated propanol group can enhance the compound’s stability and lipophilicity. These properties enable the compound to interact with biological membranes and proteins, potentially leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Bromo-2-furyl)quinoxaline: Another brominated furan derivative with different structural features.

    3-(5-Bromo-2-furyl)-2-quinoxalone: A compound with a quinoxaline ring fused to the brominated furan.

    3-(5-Nitro-2-furyl)-2-(5-bromo-2-furyl)acrylic Acid: A compound with both nitro and bromo substituents on the furan ring.

Uniqueness

1-(5-Bromo-2-furyl)-2,2,3,3,3-pentafluoropropan-1-OL is unique due to the presence of the highly fluorinated propanol group, which imparts distinct chemical and physical properties. This fluorinated group enhances the compound’s stability, lipophilicity, and electron-withdrawing effects, making it a valuable building block for various applications.

Properties

Molecular Formula

C7H4BrF5O2

Molecular Weight

295.00 g/mol

IUPAC Name

1-(5-bromofuran-2-yl)-2,2,3,3,3-pentafluoropropan-1-ol

InChI

InChI=1S/C7H4BrF5O2/c8-4-2-1-3(15-4)5(14)6(9,10)7(11,12)13/h1-2,5,14H

InChI Key

SAIJWDDXFJGBBH-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)Br)C(C(C(F)(F)F)(F)F)O

Origin of Product

United States

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